molecular formula C11H23N3O3Si B13858257 5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one

5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B13858257
M. Wt: 273.40 g/mol
InChI Key: NLIUHHLOHLGLJM-UHFFFAOYSA-N
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Description

5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazolone core, which is a versatile scaffold in medicinal chemistry, and a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate 2-((tert-Butyldimethylsilyl)oxy)propyl bromide through the reaction of tert-butyldimethylsilyl chloride with 2-bromo-1-propanol in the presence of a base such as imidazole . This intermediate is then reacted with 5-hydroxy-2,4-dihydro-3H-1,2,4-triazol-3-one under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Tetra-n-butylammonium fluoride, acidic conditions (e.g., acetic acid/water)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The triazolone core can interact with enzymes and receptors, modulating their activity. The TBDMS group serves as a protective group, allowing selective reactions to occur at other functional sites . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a triazolone core and a TBDMS protecting group. This combination provides both reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

Molecular Formula

C11H23N3O3Si

Molecular Weight

273.40 g/mol

IUPAC Name

3-[2-[tert-butyl(dimethyl)silyl]oxypropoxy]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C11H23N3O3Si/c1-8(17-18(5,6)11(2,3)4)7-16-10-12-9(15)13-14-10/h8H,7H2,1-6H3,(H2,12,13,14,15)

InChI Key

NLIUHHLOHLGLJM-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=NNC(=O)N1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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